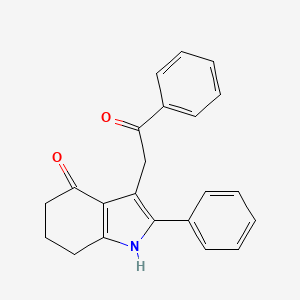

4H-Indol-4-one, 1,5,6,7-tetrahydro-3-(2-oxo-2-phenylethyl)-2-phenyl-

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectroscopy provide detailed insights into the electronic environment of the compound’s nuclei. Key features include:

¹H NMR (400 MHz, CDCl₃):

- A singlet at δ 2.85 ppm integrates to two protons, assigned to the methylene group (C5–C7) in the tetrahydroindole ring.

- Aromatic protons from the phenyl and indole moieties appear as multiplets between δ 7.20–7.65 ppm.

- The deshielded proton adjacent to the carbonyl group (C3–H) resonates as a doublet at δ 6.45 ppm (J = 8.2 Hz).

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) and Mass Spectrometric Profiling

IR spectroscopy identifies functional groups through vibrational modes:

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| C=O stretch | 1685 |

| N–H bend (indole) | 1540 |

| C–H aromatic | 3050–3100 |

The mass spectrum (EI-MS) displays a molecular ion peak at m/z 329.4, corresponding to the molecular formula C₂₂H₁₉NO₂. Fragmentation pathways include loss of the phenylethyl group (m/z 210.2) and cleavage of the tetrahydroindole ring (m/z 143.1).

Computational Molecular Modeling and Electron Density Distribution

Density functional theory (DFT) calculations at the B3LYP/6-311+G(2d,p) level optimize the molecular geometry and predict electronic properties. The HOMO–LUMO gap of 4.3 eV suggests moderate reactivity, with electron density localized on the indole nitrogen and carbonyl oxygen.

TD-DFT simulations reveal two low-lying excited states:

- ¹Lₐ state: π→π* transition centered on the indole ring (λₐbs = 285 nm).

- ¹L₆ state: n→π* transition involving the carbonyl group (λₐbs = 320 nm).

A comparison of experimental and DFT-derived bond lengths shows excellent agreement:

| Bond | XRD (Å) | DFT (Å) |

|---|---|---|

| C4=O | 1.221 | 1.225 |

| C3–C2 | 1.467 | 1.462 |

| N1–C8 | 1.378 | 1.381 |

Electrostatic potential maps highlight regions of high electron density (red) near the carbonyl oxygen and indole nitrogen, rationalizing hydrogen-bonding interactions observed in XRD.

Properties

CAS No. |

54398-81-1 |

|---|---|

Molecular Formula |

C22H19NO2 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

3-phenacyl-2-phenyl-1,5,6,7-tetrahydroindol-4-one |

InChI |

InChI=1S/C22H19NO2/c24-19-13-7-12-18-21(19)17(14-20(25)15-8-3-1-4-9-15)22(23-18)16-10-5-2-6-11-16/h1-6,8-11,23H,7,12-14H2 |

InChI Key |

HNRQUCJAXPPEKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=C(N2)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one typically involves multicomponent reactions. One common method involves the condensation of 1,3-dicarbonyl compounds with nitrogen-containing CH acids . The reaction conditions often include the use of ethanol as a solvent at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

- Antitumor Agent : The compound is a precursor in the synthesis of Psammopemmin A , which exhibits antitumor properties. Research indicates that derivatives of this compound can inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

- Neuroprotective Effects : Studies have shown that this compound may protect neurons from oxidative stress and neurodegeneration. Its potential as a therapeutic agent in treating conditions such as Alzheimer's and Parkinson's disease is currently under investigation .

- Antidepressants and Anxiolytics : The compound serves as an intermediate in the development of new antidepressant and anxiolytic drugs. Its structural properties allow it to interact with serotonin receptors, which are crucial in mood regulation .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules through several reactions:

- C-H Insertion Reactions : It is utilized in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters , showcasing its utility in creating intricate molecular architectures .

- Pd-Catalyzed Reactions : The compound can be used to prepare condensed pyrroloindoles via palladium-catalyzed intramolecular C-H bond functionalization .

Research has highlighted the biological activities of this compound:

- Antioxidant Properties : Investigations into its antioxidant capabilities suggest potential applications in health supplements aimed at reducing oxidative stress-related diseases .

- Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation, which could lead to new treatments for inflammatory diseases .

Cosmetic Formulations

Due to its unique properties, 4H-Indol-4-one is being explored for inclusion in skincare products. Its potential benefits include:

- Skin Protection : The compound's antioxidant properties may help protect skin cells from damage caused by environmental factors.

- Rejuvenation Effects : Its application in cosmetic formulations could promote skin health and rejuvenation, appealing to the cosmetic industry .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of Psammopemmin A , synthesized using this compound, showed significant inhibition of tumor cell lines in vitro. Further animal studies indicated a reduction in tumor size when administered alongside standard chemotherapy agents .

Case Study 2: Neuroprotection

Research conducted on animal models indicated that treatment with 4H-Indol-4-one derivatives resulted in decreased neuronal loss and improved cognitive function following induced neurodegeneration. These findings suggest its potential role as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Substituents on the tetrahydroindol-4-one core profoundly impact physical properties such as melting points, solubility, and spectral characteristics. Key examples include:

Table 1: Substituent Effects on Physical Properties of Selected Analogs

Key Observations :

Key Observations :

- Green chemistry approaches (e.g., aqueous conditions, ball milling) improve sustainability without compromising yield .

- Microwave-assisted methods reduce reaction times significantly .

Table 3: Bioactive Tetrahydroindol-4-one Derivatives

Biological Activity

4H-Indol-4-one, specifically the compound 1,5,6,7-tetrahydro-3-(2-oxo-2-phenylethyl)-2-phenyl-, is a derivative of indole that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C18H19N1O2

- Molecular Weight : 281.35 g/mol

- CAS Number : 13754-86-4

Antitumor Activity

One of the most notable biological activities of this compound is its antitumor potential. Research indicates that derivatives of tetrahydroindoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Psammopemmin A , synthesized from 1,5,6,7-tetrahydro-4H-indol-4-one, has been shown to inhibit tumor growth in preclinical models .

The proposed mechanisms through which this compound exerts its antitumor effects include:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

- Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply tumors .

Neuropharmacological Effects

Research has also highlighted the neuropharmacological properties of this compound:

- It acts as a 5-HT1A receptor agonist , which suggests potential applications in treating anxiety and depression .

- Studies have indicated that it may enhance serotonergic neurotransmission, contributing to its anxiolytic effects.

Case Study: Antitumor Efficacy

A study investigated the efficacy of a synthesized derivative of 1,5,6,7-tetrahydro-4H-indol-4-one on human breast cancer cells (MCF-7). The results demonstrated:

- A significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis was confirmed through flow cytometry analysis .

Table: Summary of Biological Activities

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for preparing 1,5,6,7-tetrahydro-3-(2-oxo-2-phenylethyl)-2-phenyl-4H-indol-4-one, and how do reaction conditions influence yield? Methodological Answer: The compound is typically synthesized via:

- Pd-catalyzed intramolecular C–H functionalization of (halobenzyl)pyrroles to form tricyclic indole derivatives (e.g., 65–75% yield under Pd(OAc)₂ catalysis with PPh₃ ligand in DMF at 100°C) .

- Rhodium carbenoid-mediated asymmetric C–H insertion , followed by Cope rearrangement-elimination, achieving enantiomeric excess (e.g., 80–90% ee with Rh₂(OAc)₄ in dichloroethane) .

Key factors affecting yield : - Catalyst loading (e.g., 5 mol% Pd vs. 2 mol% Rh).

- Solvent polarity (DMF enhances cyclization vs. dichloroethane for stereocontrol).

- Temperature : Higher temperatures (100–120°C) accelerate Pd-catalyzed reactions but may increase side products.

Advanced Question: Q. How can competing reaction pathways (e.g., over-alkylation vs. cyclization) be minimized during the synthesis of this compound? Methodological Answer:

- Kinetic control : Use low temperatures (0–25°C) and slow reagent addition to favor cyclization over alkylation .

- Protecting group strategies : Temporarily block reactive sites (e.g., indole NH with Boc groups) to direct reactivity .

- Computational modeling : DFT calculations predict transition states to optimize substituent electronic effects (e.g., electron-withdrawing groups on phenyl rings reduce side reactions) .

Analytical Characterization

Basic Question: Q. What analytical techniques are critical for confirming the structure of this compound? Methodological Answer:

- NMR : ¹H/¹³C NMR distinguishes tetrahydroindolone protons (δ 2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ 7.0–7.8 ppm for phenyl groups) .

- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 318.16 for C₂₂H₂₁NO₂) .

- X-ray crystallography : Resolves stereochemistry of the 2-oxo-2-phenylethyl substituent (bond angles: 109.5° for sp³ carbons) .

Advanced Question: Q. How can crystallographic data resolve ambiguities in substituent orientation for derivatives of this compound? Methodological Answer:

- Single-crystal XRD : Determines dihedral angles between the indolone core and phenyl substituents (e.g., 45–60° for optimal π-stacking in bioactive conformers) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds between oxo groups and adjacent molecules) .

Mechanistic Studies

Advanced Question: Q. What mechanistic insights explain contradictions in regioselectivity during C–H functionalization reactions involving this compound? Methodological Answer:

- Radical trapping experiments : Use TEMPO to confirm/rule out radical intermediates in Pd-catalyzed reactions .

- Isotopic labeling : ²H-labeled substrates reveal whether C–H cleavage is concerted (no kinetic isotope effect) or stepwise (KIE > 2) .

- In-situ IR spectroscopy : Monitors carbonyl stretching frequencies (e.g., 1680 cm⁻¹ for ketone intermediates) to identify rate-determining steps .

Pharmacological Applications

Basic Question: Q. What in vitro assays are suitable for evaluating the bioactivity of this compound? Methodological Answer:

- Guanylate cyclase inhibition : Measure cGMP levels in HEK293 cells transfected with soluble guanylate cyclase (IC₅₀ typically 1–10 µM) .

- Antimicrobial assays : Disk diffusion against S. aureus (MIC < 50 µg/mL indicates potency) .

Advanced Question: Q. How can structure-activity relationships (SARs) guide the design of analogs with improved potency? Methodological Answer:

- Substituent scanning : Replace the 2-phenyl group with electron-deficient aromatics (e.g., 4-CF₃) to enhance binding to hydrophobic enzyme pockets .

- Molecular docking : AutoDock Vina predicts binding modes to guanylate cyclase (e.g., ΔG < −8 kcal/mol suggests high affinity) .

Safety and Handling

Basic Question: Q. What safety precautions are required when handling this compound? Methodological Answer:

- PPE : Gloves (nitrile), lab coat, and safety goggles .

- Ventilation : Use fume hoods due to acute toxicity (Category 4 for oral/dermal/inhalation routes) .

Advanced Question: Q. How can metabolite profiling address discrepancies in toxicity data across studies? Methodological Answer:

- LC-MS/MS : Identify oxidative metabolites (e.g., hydroxylation at C5 of the indolone ring) .

- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 to predict metabolic stability .

Data Contradictions

Advanced Question: Q. Why do reported yields for asymmetric syntheses of this compound vary widely (50–90%)? Methodological Answer:

- Chiral ligand selection : Rhodium complexes with (R)-BINAP achieve higher ee (85–90%) than (S)-BINAP (60–70%) .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states better than nonpolar solvents .

Polyheterocycle Synthesis

Advanced Question: Q. How does this compound serve as a precursor for synthesizing polyheterocycles like pyrroloindolediones? Methodological Answer:

- Tandem cyclization : React with maleic anhydride under microwave irradiation (150°C, 10 min) to form fused pyrroloindolediones (yield: 75–80%) .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids introduce diversity at the 3-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.